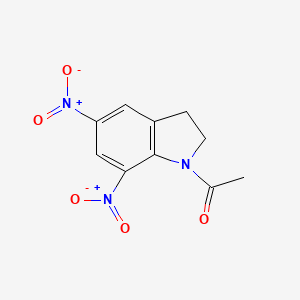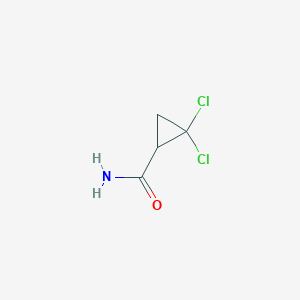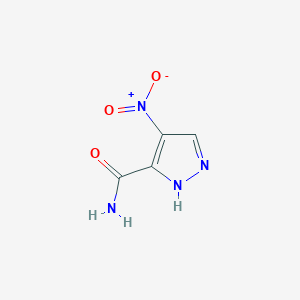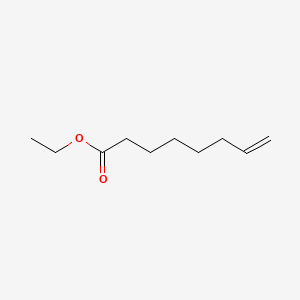![molecular formula C12H10ClN B1297647 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 40528-00-5](/img/structure/B1297647.png)
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Vue d'ensemble
Description
“9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” is a chemical compound with the molecular formula C12H10ClN . It is used for research purposes .
Synthesis Analysis
The synthesis of “9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” involves a cyclization procedure. A mixture of o-aminobenzoic acid and cyclopentanone is carefully added to POCl3 at an ice bath. The mixture is then heated under reflux for 4 hours, cooled at room temperature, and concentrated to give a slurry .Molecular Structure Analysis
The molecular structure of “9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” is characterized by a cyclopenta[b]quinoline core with a chlorine atom at the 9-position .Chemical Reactions Analysis
The chemical reactions involving “9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” are not well-documented in the literature. More research is needed to understand its reactivity and potential applications .Physical And Chemical Properties Analysis
“9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” has a molecular weight of 203.67 g/mol . It is stored at -20°C . The compound has high GI absorption, is BBB permeant, and is a substrate of P-gp and CYP1A2 .Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: 2,3-Dihydro-1H-cyclopenta[b]quinoline derivatives have been synthesized and assessed for their ability to inhibit acetylcholinesterase . This is significant because acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s disease .
- Methods of Application: The molecules were synthesized in a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline .
- Results: Compound 6h (IC50 = 3.65 nM) was found to be the most active . All the synthesized compounds showed comparable activity to tacrine towards acetylcholinesterase (AChE) and lower activity towards butyrylcholinesterase (BChE) .
Antileishmanial Efficacy
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are similar to 2,3-Dihydro-1H-cyclopenta[b]quinoline, were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application: The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results: The results of this study were not specified in the available resources .
Antimicrobial Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Methods of Application: Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results: Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Antimalarial Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Quinoline derivatives have been used extensively in the treatment of malaria .
- Methods of Application: The specific methods of application were not specified in the available resources .
- Results: The results of this study were not specified in the available resources .
Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Quinoline derivatives have shown anticancer activity .
- Methods of Application: The specific methods of application were not specified in the available resources .
- Results: The results of this study were not specified in the available resources .
Fluorescent Sensors
- Scientific Field: Chemical Engineering
- Application Summary: 1H-pyrazolo[3,4-b]quinolines, which are similar to 2,3-Dihydro-1H-cyclopenta[b]quinoline, have been used as potential fluorescent sensors .
- Methods of Application: The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others .
- Results: The results of this study were not specified in the available resources .
Antimicrobial Drugs
- Scientific Field: Medicinal Chemistry
- Application Summary: Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application: Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results: Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety And Hazards
Propriétés
IUPAC Name |
9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUKEUPKOXDHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344565 | |
| Record name | 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
CAS RN |
40528-00-5 | |
| Record name | 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




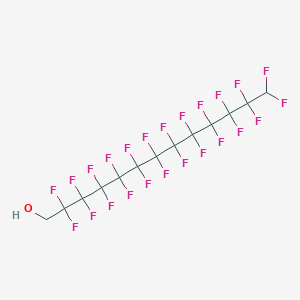
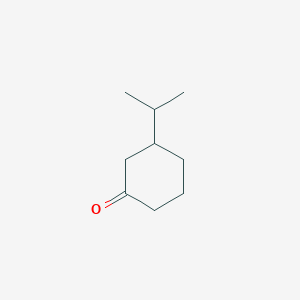
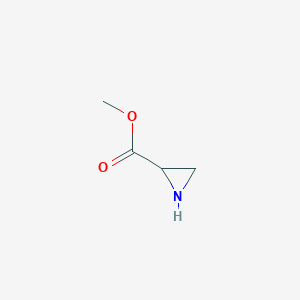
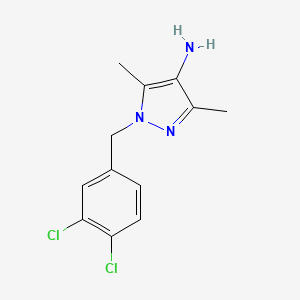
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)
![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)
